2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
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Overview
Description
2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyrazole Core: The synthesis begins with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Chlorination: The chlorination of the intermediate compound is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the chlorinated intermediate with a benzamide derivative under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its unique structure and biological activity. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound has been used as a tool in biological research to study various biochemical pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Modulation of Gene Expression: The compound may affect gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can be compared with other similar compounds, such as:
Thienopyrazole Derivatives: These compounds share the thienopyrazole core and may exhibit similar biological activities.
Benzamide Derivatives: These compounds contain the benzamide moiety and may have comparable therapeutic potential.
Phenyl-Substituted Compounds: These compounds have a phenyl group and may show similar chemical reactivity and properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-24-11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBROPYZCBEXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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